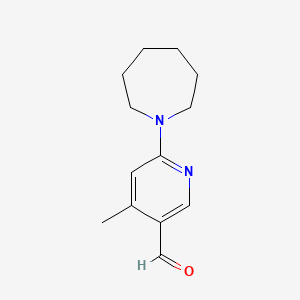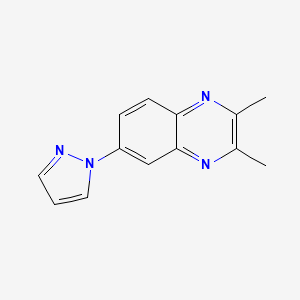
6-(Azepan-1-yl)-4-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepan-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core substituted with an azepane ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinaldehyde typically involves the introduction of the azepane ring to the nicotinaldehyde core. One common method involves the reaction of 4-methylnicotinaldehyde with azepane under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent production quality.
化学反应分析
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-4-methylnicotinic acid.
Reduction: 6-(Azepan-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-(Azepan-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
作用机制
The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The azepane ring and the aldehyde group can form interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
6-(Azepan-1-yl)-9H-purine: Another compound with an azepane ring, used in different biological studies.
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
1- (2- (azepan-1-yl)nicotinoyl)guanidine: A compound with similar structural features, used in HIV-1 research.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring with a nicotinaldehyde core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
6-(azepan-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-8-13(14-9-12(11)10-16)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |
InChI 键 |
QDUMUCYIEFKUPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C=O)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)

![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)


![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
